

Crystal Structure of 5-Bromo-1-isopropyl-1H-indazole: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-1-isopropyl-1H-indazole**

Cat. No.: **B594477**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

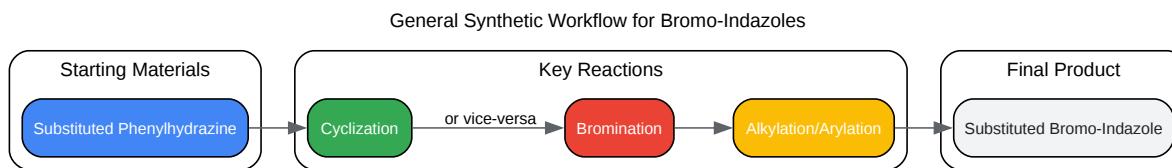
Abstract

This technical guide serves to provide a comprehensive overview of the crystal structure of **5-Bromo-1-isopropyl-1H-indazole**. However, a thorough search of available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure, including quantitative data such as bond lengths, bond angles, and detailed experimental protocols for the synthesis and crystallization of this specific compound.

While direct crystallographic information for **5-Bromo-1-isopropyl-1H-indazole** is not publicly available, this guide provides relevant context through the synthesis of related bromo-indazole compounds. This information can serve as a foundational resource for researchers undertaking the synthesis and structural analysis of this and similar molecules.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The substitution pattern on the indazole ring system plays a crucial role in determining the pharmacological profile of these molecules. The title compound, **5-Bromo-1-isopropyl-1H-indazole**, is an example of such a derivative where the bromine atom at the 5-position and the isopropyl group at the 1-position are expected to influence its physicochemical and biological properties. A definitive crystal structure would


provide invaluable insights into its three-dimensional conformation, intermolecular interactions, and potential for drug-receptor binding.

Synthesis of Bromo-Indazole Derivatives

While a specific protocol for **5-Bromo-1-isopropyl-1H-indazole** is not available, the synthesis of related bromo-indazole compounds often involves the cyclization of appropriately substituted phenylhydrazines or other related precursors.

General Synthetic Workflow for Bromo-Indazoles

The synthesis of bromo-indazole derivatives can be conceptualized in the following general workflow. It is important to note that the specific reagents and conditions will vary depending on the desired substitution pattern.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of substituted bromo-indazoles.

Experimental Protocols for Related Compounds

Detailed experimental procedures for the synthesis of various bromo-indazole precursors are available in the literature. These protocols can be adapted by researchers to develop a synthetic route for **5-Bromo-1-isopropyl-1H-indazole**.

Data Presentation

As no crystallographic data for **5-Bromo-1-isopropyl-1H-indazole** has been found, the presentation of quantitative data in tabular format is not possible at this time. Should such data become available, it would typically be organized as follows:

Table 1: Crystal Data and Structure Refinement for **5-Bromo-1-isopropyl-1H-indazole**.

Parameter	Value
Empirical formula	C10H11BrN2
Formula weight	239.12
Temperature	-
Wavelength	-
Crystal system	-
Space group	-
Unit cell dimensions	$a = - \text{\AA}$, $\alpha = - {}^\circ$
	$b = - \text{\AA}$, $\beta = - {}^\circ$
	$c = - \text{\AA}$, $\gamma = - {}^\circ$
Volume	$- \text{\AA}^3$
Z	-
Density (calculated)	$- \text{Mg/m}^3$
Absorption coefficient	$- \text{mm}^{-1}$
F(000)	-
Crystal size	$- \text{x} - \text{x} - \text{mm}$
Theta range for data collection	$- \text{ to } - {}^\circ$
Index ranges	$- \leq h \leq -$, $- \leq k \leq -$, $- \leq l \leq -$
Reflections collected	-
Independent reflections	$- [R(\text{int}) = -]$
Completeness to theta = $- {}^\circ$	$- \%$
Absorption correction	-
Max. and min. transmission	$- \text{ and } -$
Refinement method	-

Parameter	Value
Data / restraints / parameters	- / - / -
Goodness-of-fit on F^2	-
Final R indices [$I > 2\text{sigma}(I)$]	R1 = -, wR2 = -
R indices (all data)	R1 = -, wR2 = -

| Largest diff. peak and hole | - and - $\text{e.}\text{\AA}^{-3}$ |

Table 2: Selected Bond Lengths [\AA] for **5-Bromo-1-isopropyl-1H-indazole**.

Atom-Atom	Length
Br(1)-C(5)	-
N(1)-N(2)	-
N(1)-C(7a)	-
N(1)-C(8)	-

| ... | - |

Table 3: Selected Bond Angles [$^\circ$] for **5-Bromo-1-isopropyl-1H-indazole**.

Atom-Atom-Atom	Angle
N(2)-N(1)-C(7a)	-
N(2)-N(1)-C(8)	-
C(7a)-N(1)-C(8)	-

| ... | - |

Conclusion

While a definitive guide on the crystal structure of **5-Bromo-1-isopropyl-1H-indazole** cannot be provided at this time due to the absence of published crystallographic data, this document offers a starting point for researchers interested in this molecule. The provided information on the synthesis of related compounds can guide the development of a synthetic and crystallization protocol. Further research is required to elucidate the precise solid-state structure of **5-Bromo-1-isopropyl-1H-indazole**, which will be critical for its potential applications in drug discovery and materials science. Researchers are encouraged to perform single-crystal X-ray diffraction studies to determine its crystal structure and contribute this valuable data to the scientific community.

- To cite this document: BenchChem. [Crystal Structure of 5-Bromo-1-isopropyl-1H-indazole: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b594477#crystal-structure-of-5-bromo-1-isopropyl-1h-indazole\]](https://www.benchchem.com/product/b594477#crystal-structure-of-5-bromo-1-isopropyl-1h-indazole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com